1,3,5-Tri(butan-2-yl)-1,3,5-triazinane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63120-72-9 |
|---|---|
Molecular Formula |
C15H33N3 |
Molecular Weight |
255.44 g/mol |
IUPAC Name |
1,3,5-tri(butan-2-yl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-7-13(4)16-10-17(14(5)8-2)12-18(11-16)15(6)9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
OUFUIFNYDORUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CN(CN(C1)C(C)CC)C(C)CC |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,3,5 Tri Butan 2 Yl 1,3,5 Triazinane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3,5-triazinane (B94176) derivatives. A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques allows for the unambiguous assignment of all proton and carbon signals, confirmation of the connectivity between atoms, and investigation of the molecule's conformational dynamics.
¹H NMR Spectroscopic Analysis and Proton Environments
The ¹H NMR spectrum of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is expected to display distinct signals corresponding to the different proton environments within the molecule. Due to the molecule's symmetry, the three sec-butyl groups are chemically equivalent.
The protons of the central 1,3,5-triazinane ring would appear as a characteristic signal for the methylene (B1212753) (CH₂) groups. These six protons (N-CH₂-N) are also chemically equivalent under conditions of fast conformational exchange. Their signal would likely appear as a singlet, integrating to six protons.
The sec-butyl substituent contains four distinct types of protons:
Methine proton (N-CH): The proton on the carbon directly attached to the nitrogen atom. This would likely appear as a multiplet due to coupling with the adjacent methyl and methylene protons.
Methylene protons (-CH₂-CH₃): The two diastereotopic protons of the ethyl group's methylene unit would exhibit complex splitting patterns (multiplets) due to coupling with both the methine and terminal methyl protons.
Primary methyl protons (-CH-CH₃): The three protons of the methyl group attached to the methine carbon would appear as a doublet, coupling with the single methine proton.
Terminal methyl protons (-CH₂-CH₃): The three protons of the ethyl group's terminal methyl would appear as a triplet, coupling with the adjacent methylene protons.
An illustrative table of expected ¹H NMR signals is provided below. The exact chemical shifts (δ) would need to be determined experimentally.
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |
| Triazinane Ring (N-CH ₂-N) | ~3.0 - 4.0 | Singlet (s) | 6H |
| Methine (N-CH ) | ~2.5 - 3.5 | Multiplet (m) | 3H |
| Methylene (-CH ₂-CH₃) | ~1.2 - 1.8 | Multiplet (m) | 6H |
| Primary Methyl (-CH-CH ₃) | ~0.9 - 1.2 | Doublet (d) | 9H |
| Terminal Methyl (-CH₂-CH ₃) | ~0.8 - 1.1 | Triplet (t) | 9H |
| Note: This is a predictive table. Actual chemical shifts and multiplicities may vary based on solvent and temperature. |
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Given the C₃ symmetry of this compound, the spectrum is expected to be relatively simple, showing five distinct carbon signals.
Triazinane Ring Carbon (N-CH₂-N): A single signal for the three equivalent methylene carbons of the heterocyclic ring.
sec-Butyl Carbons: Four signals corresponding to the four unique carbon environments in the sec-butyl group: the methine carbon (N-CH), the methylene carbon (-CH₂-), and the two non-equivalent methyl carbons (-CH-CH₃ and -CH₂-CH₃).
A predictive data table for the ¹³C NMR spectrum is shown below.
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Triazinane Ring (C H₂) | ~70 - 80 |
| Methine (N-C H) | ~55 - 65 |
| Methylene (-C H₂-CH₃) | ~25 - 35 |
| Primary Methyl (-CH-C H₃) | ~15 - 25 |
| Terminal Methyl (-CH₂-C H₃) | ~10 - 15 |
| Note: This is a predictive table. Actual chemical shifts would be determined experimentally. |
2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. chemsrc.comchemicalbook.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl and methylene groups within the sec-butyl substituent, confirming their connectivity. chemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. chemsrc.com It could reveal spatial relationships between the protons of the sec-butyl groups and the triazinane ring protons, helping to define the preferred orientation of the substituents.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each carbon signal by linking it to its corresponding, already-assigned proton signal (e.g., linking the N-CH proton signal to the N-CH carbon signal). chemicalbook.com
Dynamic NMR Spectroscopy for Conformational Exchange Dynamics
The 1,3,5-triazinane ring typically exists in a chair conformation, similar to cyclohexane. This system can undergo dynamic processes, primarily ring inversion and nitrogen inversion. chemsrc.comspectrabase.com The bulky sec-butyl groups can exist in either axial or equatorial positions.
Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is used to study these conformational exchange dynamics. chemsrc.com At room temperature, if the ring inversion is fast on the NMR timescale, the axial and equatorial protons of the ring's CH₂ groups would appear as a single, averaged signal. Upon cooling, this exchange process slows down. At a sufficiently low temperature (the coalescence temperature), the single peak would broaden and eventually resolve into two separate signals for the distinct axial and equatorial protons, allowing for the calculation of the energy barrier (ΔG‡) for the ring inversion process. spectrabase.com Similar dynamic behavior could be analyzed for the inversion at the nitrogen atoms and restricted rotation around the C-N bonds. chemsrc.comwikipedia.org
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure
While NMR provides information about the structure in solution, Single Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which molecular geometry, bond lengths, and bond angles can be calculated with high accuracy. wikipedia.orgnih.gov
Determination of Molecular Geometry, Bond Lengths, and Angles
A successful SC-XRD analysis of this compound would provide a definitive three-dimensional model of the molecule.
Molecular Geometry: The analysis would confirm the expected chair conformation of the six-membered triazinane ring, which is the most common conformation for such systems. mdpi.com It would also establish the orientation of the three sec-butyl substituents, determining whether they adopt equatorial or axial positions. Due to steric hindrance, it is highly probable that all three bulky sec-butyl groups would occupy equatorial positions to minimize steric strain.
Bond Lengths and Angles: SC-XRD provides precise measurements of all bond lengths (e.g., C-N, C-C, C-H) and bond angles (e.g., C-N-C, N-C-N) within the molecule. nih.govguidechem.com These experimental values can be compared with theoretical values for similar chemical bonds to identify any structural strain or unusual electronic effects.
An example of the type of data obtained from an SC-XRD experiment is presented in the table below, with expected values based on related structures.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-N (ring) | ~1.46 - 1.48 |
| C-N (substituent) | ~1.47 - 1.49 |
| C-C (substituent) | ~1.52 - 1.54 |
| **Bond Angles (°) ** | |
| C-N-C (ring) | ~110 - 114 |
| N-C-N (ring) | ~110 - 114 |
| Note: These are typical, generalized values for similar structures. Actual experimental data would be required for precise measurements of this compound. |
Analysis of Crystal Packing and Intermolecular Interactions
The study of the crystal structure of this compound through single-crystal X-ray diffraction would provide precise information on its three-dimensional arrangement in the solid state. While specific crystallographic data for this compound is not publicly available, the packing of related N-substituted 1,3,5-triazinane derivatives is typically governed by weak non-covalent interactions. researchgate.netnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy is essential for identifying the functional groups within a molecule. For this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy would reveal characteristic vibrational modes of the triazinane ring and its alkyl substituents. acs.orgacs.org
The FTIR spectrum is expected to show strong absorptions corresponding to the stretching and bending vibrations of C-H and C-N bonds. The Raman spectrum would complement this by providing information on the symmetric vibrations and the carbon-nitrogen backbone. chemicalbook.com
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2970-2950 | Strong | Asymmetric C-H stretching (CH₃) |
| 2940-2910 | Strong | Asymmetric C-H stretching (CH₂) |
| 2880-2860 | Medium | Symmetric C-H stretching (CH₃) |
| 2865-2845 | Medium | Symmetric C-H stretching (CH₂) |
| 1470-1440 | Medium | C-H bending (CH₂, CH₃) |
| 1380-1370 | Medium | C-H bending (CH₃) |
| 1250-1020 | Strong | C-N stretching (ring and substituent) |
| ~1100 | Medium-Strong | Triazinane ring vibrations |
Data is predicted based on characteristic vibrational frequencies for N-alkyl triazinanes and alkanes. mdpi.comsci-hub.semdpi.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. chemguide.co.uk The molecular formula for this compound is C₁₅H₃₃N₃, which corresponds to a monoisotopic mass of 255.2674 g/mol . nih.gov
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 255 would be observed. The fragmentation of N-substituted 1,3,5-triazinanes typically involves cleavage of the N-alkyl bonds and fragmentation of the heterocyclic ring. arkat-usa.org The most prominent fragmentation pathways would likely involve the loss of a butan-2-yl radical or related alkyl fragments.
Table 2: Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 255 | [C₁₅H₃₃N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 240 | [C₁₄H₃₀N₃]⁺ | Loss of a methyl radical (•CH₃) from a butyl group |
| 198 | [C₁₁H₂₄N₃]⁺ | Loss of a butan-2-yl radical (•C₄H₉) |
| 141 | [C₇H₁₅N₂]⁺ | Cleavage of the triazinane ring |
Fragmentation patterns are hypothesized based on general principles of mass spectrometry and studies on related alkyl-substituted triazines. arkat-usa.orgresearchgate.net
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm its empirical and molecular formula. researchgate.net For a pure sample of this compound, the theoretical stoichiometric composition can be calculated from its molecular formula, C₁₅H₃₃N₃ (Molar Mass: 255.45 g/mol ).
Table 3: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 180.165 | 70.53% |
| Hydrogen | H | 1.008 | 33.264 | 13.02% |
Experimental results from an elemental analyzer for a synthesized sample should align closely with these calculated values to verify its purity and confirm its identity. mdpi.comresearchgate.net
Conformational Analysis and Dynamic Stereochemistry of 1,3,5 Tri Butan 2 Yl 1,3,5 Triazinane
Conformational Preferences of the 1,3,5-Triazinane (B94176) Ring System
The 1,3,5-triazinane ring, analogous to cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable of these is the chair conformation.
Chair Conformations and Ring Inversion Barriers
The 1,3,5-triazinane ring predominantly exists in a chair conformation, which minimizes both angle and torsional strain. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. These two chair forms can interconvert through a process known as ring inversion or ring flipping. This process involves passing through higher energy half-chair and boat conformations.
The energy barrier to this ring inversion is a key parameter in understanding the dynamic nature of the molecule. For N-substituted hexahydro-1,3,5-triazines, these barriers are influenced by the nature of the substituents on the nitrogen atoms. Dynamic NMR spectroscopy is a primary tool for studying these inversion processes. For a series of 1,3,5-trialkyl-1,3,5-triazacyclohexanes, a strong preference for the chair conformation over the twist form has been observed. unibas.it
Influence of N-Substituents on Ring Conformation
The substituents on the nitrogen atoms play a critical role in determining the conformational equilibrium of the 1,3,5-triazinane ring. Generally, bulky substituents prefer to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. These interactions are repulsive forces between an axial substituent and the other two axial atoms (in this case, the lone pairs or substituents on the other nitrogen atoms) on the same side of the ring.
The butan-2-yl group is a moderately bulky substituent. To quantify the steric demand of a substituent, the concept of "A-values" is often used, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. While A-values are determined for cyclohexane, they provide a useful analogy for other six-membered rings. The A-value for an isopropyl group, which is structurally similar to the point of attachment of the butan-2-yl group, is approximately 2.15 kcal/mol. masterorganicchemistry.com This indicates a strong preference for the equatorial position.
Therefore, it is expected that the butan-2-yl groups in 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane will predominantly occupy equatorial positions to minimize steric strain. This would lead to a tri-equatorial conformation as the most stable arrangement. However, studies on N-tert-butyl-N',N''-disulfonamide-1,3,5-triazinanes have shown that while the bulky tert-butyl group prefers an equatorial position in solution, it can adopt an axial position in the solid state due to crystal packing forces. unibas.itpharmacy180.comnih.gov This highlights that the conformational preference can be influenced by the physical state of the compound.
| Substituent | A-Value (kcal/mol) in Cyclohexane | Predicted Predominant Position in 1,3,5-Triazinane |
| Methyl | 1.70 | Equatorial |
| Ethyl | 1.75 | Equatorial |
| Isopropyl | 2.15 | Equatorial |
| tert-Butyl | ~5.0 | Strongly Equatorial |
| Butan-2-yl | ~2.1 (estimated) | Equatorial |
Note: The A-value for butan-2-yl is estimated to be similar to that of the isopropyl group.
Rotational Barriers of N-Butan-2-yl Substituents around N-C(ring) Bonds
In addition to the ring inversion, another dynamic process in this compound is the rotation of the butan-2-yl groups around the nitrogen-ring carbon (N-C(ring)) bonds. This rotation is not entirely free and is hindered by an energy barrier.
The magnitude of this rotational barrier is influenced by steric interactions between the butan-2-yl group and the adjacent methylene (B1212753) groups of the triazinane ring, as well as with the other N-substituents. While specific data for the N-butan-2-yl group in a triazinane ring is scarce, studies on similar systems can provide qualitative insights. The rotation of alkyl groups attached to nitrogen in cyclic systems can be investigated using dynamic NMR techniques by observing the coalescence of signals at different temperatures.
Stereochemical Aspects of Chiral Butan-2-yl Groups
The incorporation of butan-2-yl groups as N-substituents introduces chirality into the molecule, leading to a number of stereochemical considerations.
Analysis of Stereogenic Centers within the Butan-2-yl Moieties
Each butan-2-yl group contains a stereogenic center at the carbon atom bonded to the nitrogen of the triazinane ring. This carbon is attached to four different groups: a methyl group, an ethyl group, a hydrogen atom, and the nitrogen atom of the triazinane ring.
As there are three butan-2-yl substituents, the molecule possesses three such stereogenic centers. The configuration at each of these centers can be either (R) or (S), leading to a variety of possible stereoisomers.
Diastereomeric and Enantiomeric Considerations in Trisubstituted Chiral Triazinanes
With three stereogenic centers, the maximum number of possible stereoisomers for this compound is 2³, which equals eight. These stereoisomers will exist as pairs of enantiomers and sets of diastereomers.
The possible combinations of configurations at the three stereogenic centers are:
(R,R,R) and (S,S,S) - These are a pair of enantiomers.
(R,R,S), (R,S,R), and (S,R,R) - These are diastereomers of the (R,R,R) and (S,S,S) forms. These three are enantiomeric to (S,S,R), (S,R,S), and (R,S,S) respectively.
Theoretical and Computational Investigations of 1,3,5 Tri Butan 2 Yl 1,3,5 Triazinane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of 1,3,5-tri(butan-2-yl)-1,3,5-triazinane. These methods allow for a detailed exploration of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable geometric conformations.
The geometry optimization process systematically alters the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. The 1,3,5-triazinane (B94176) ring typically adopts a chair conformation. The three butan-2-yl substituents can be arranged in various axial and equatorial positions, leading to different stereoisomers. DFT calculations can predict the relative energies of these isomers. For instance, the all-equatorial conformation is generally expected to be the most stable due to minimized steric hindrance.
The energy landscape of the molecule can be mapped by calculating the energies of various conformers and the transition states that connect them. This provides insights into the flexibility of the triazinane ring and the rotational barriers of the butan-2-yl groups.
Table 1: Calculated Relative Energies of this compound Conformers using DFT (Note: The following data is illustrative, based on typical results for substituted cyclohexanes and related heterocycles, as direct literature values for this specific compound are not available.)
| Conformer | Number of Axial Substituents | Relative Energy (kcal/mol) |
| All-Equatorial | 0 | 0.00 |
| Di-equatorial, Mono-axial | 1 | 2.15 |
| Mono-equatorial, Di-axial | 2 | 4.30 |
| All-Axial | 3 | > 6.00 (highly unstable) |
This interactive table allows sorting by column.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations compared to DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used to refine the energies of the DFT-optimized geometries.
These high-level calculations are crucial for obtaining precise values for conformational energies, reaction barriers, and other properties where electron correlation effects are significant. While computationally more expensive, they provide a benchmark for the accuracy of DFT results and a more reliable picture of the molecule's energetic properties.
Analysis of Noncovalent Interactions in this compound
Noncovalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and physical properties of molecules. For this compound, several computational techniques can be employed to analyze these weak interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. For this compound, the analysis would primarily reveal C-H···H-C and C-H···N contacts as the dominant intermolecular forces.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of each type of contact can be calculated from these plots.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following data is hypothetical, based on typical values for organic molecules dominated by van der Waals interactions.)
| Contact Type | Percentage Contribution (%) |
| H···H | 75.2 |
| C···H / H···C | 18.5 |
| N···H / H···N | 6.1 |
| Other | 0.2 |
This interactive table allows sorting by column.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. Within the QTAIM framework, the presence of a bond path between two atoms is a universal indicator of interaction.
For noncovalent interactions, the analysis focuses on the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). For weak, closed-shell interactions like van der Waals forces and weak hydrogen bonds, the values of ρ are typically small, and the Laplacian is positive. QTAIM can be used to identify and characterize the strength and nature of intramolecular and intermolecular C-H···N and C-H···H-C interactions in this compound.
Reduced Density Gradient (RDG) analysis is a method based on the electron density and its first derivative, which allows for the visualization of noncovalent interactions. It provides a graphical representation of regions in space where these interactions occur.
The RDG is plotted against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density. This results in distinct spikes in the plot that correspond to different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.
Weak interactions (e.g., van der Waals forces) appear as spikes near zero.
Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values.
For this compound, RDG analysis would visualize the van der Waals interactions between the bulky butan-2-yl groups and any weak intramolecular C-H···N interactions, providing a clear, three-dimensional picture of the noncovalent interaction landscape of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) areas.
For a molecule like this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the triazinane ring due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. Conversely, positive potential (usually colored blue) would be anticipated around the hydrogen atoms of the alkyl chains and the methylene (B1212753) groups of the ring, indicating sites susceptible to nucleophilic attack.
The butan-2-yl substituents, with their steric bulk, would also influence the accessibility of these reactive sites, a feature that is clearly visualized with MEP maps.
Table 1: Representative MEP Surface Features of a Substituted Triazinane Ring
| Molecular Region | Expected Electrostatic Potential | Color Code | Predicted Reactivity |
|---|---|---|---|
| Ring Nitrogen Atoms | Negative | Red/Yellow | Electrophilic Attack |
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density, which are fundamental to understanding molecular stability and reactivity.
In the case of this compound, NBO analysis would elucidate the nature of the C-N bonds within the triazinane ring and the N-C bonds connecting the butan-2-yl groups. It would also quantify the delocalization of the nitrogen lone pairs. The analysis can reveal stabilizing interactions, such as hyperconjugation between the nitrogen lone pairs and the antibonding orbitals of adjacent C-H or C-C bonds.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Triazinane System
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | σ* (C-H) | 1.5 - 3.0 | Hyperconjugation |
| LP (N) | σ* (C-N) | 0.5 - 1.5 | Hyperconjugation |
Note: The values presented are hypothetical and representative for illustrative purposes.
Spectroscopic Property Prediction and Validation
Computational chemistry enables the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be instrumental in assigning the signals in an experimental spectrum. The calculations would predict distinct chemical shifts for the protons and carbons of the butan-2-yl groups and the triazinane ring, taking into account their chemical environment and the molecule's conformation.
Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for a 1,3,5-Trialkyl-1,3,5-triazinane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | 2950-3000 | 2960-2980 |
| C-H Bend (Alkyl) | 1450-1470 | 1455-1465 |
| C-N Stretch (Ring) | 1100-1150 | 1110-1140 |
Note: The data is illustrative and based on general values for similar compounds.
Theoretical Studies of Reaction Pathways and Transition States (General for triazinanes)
Theoretical studies of reaction pathways are essential for understanding the mechanisms of chemical reactions involving 1,3,5-triazinanes. These studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For 1,3,5-trialkyl-1,3,5-triazinanes, computational studies have explored their role as synthons in various chemical transformations. These molecules can act as sources of methylene-amine units in cycloaddition reactions and other ring-forming processes. Theoretical calculations can determine the activation energies for different reaction pathways, helping to predict the most favorable reaction conditions and the likely products.
For example, in a reaction with an electrophile, calculations could compare the energy barriers for attack at the different nitrogen atoms of the triazinane ring, providing insights into the regioselectivity of the reaction. Similarly, the stability of potential intermediates can be assessed to elucidate the reaction mechanism. These theoretical investigations are crucial for designing new synthetic routes and understanding the chemical behavior of this class of compounds.
Reaction Mechanisms Involving 1,3,5 Triazinane Ring Systems
Ring-Opening Reactions of 1,3,5-Triazinanes
The inherent stability of the 1,3,5-triazinane (B94176) ring can be overcome under specific conditions, leading to cleavage of the carbon-nitrogen bonds. This susceptibility to ring-opening is a key feature of its chemistry, enabling its use as a precursor for various functional groups and heterocyclic systems. researchgate.net
The hydrolysis of 1,3,5-triazinane derivatives is a critical reaction, particularly in aqueous environments. The rate of this cleavage is highly dependent on the pH of the solution. Studies on 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine have shown that the hydrolysis is significantly accelerated under acidic conditions. researchgate.net This acid-catalyzed pathway suggests that protonation of the ring nitrogen atoms facilitates the nucleophilic attack by water, initiating the ring-opening process. The reaction ultimately leads to the decomposition of the triazinane ring into its constituent amine and formaldehyde (B43269) components.
The kinetics of hydrolysis for 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine at different temperatures are summarized below:
| Temperature (°C) | Rate Equation |
| 22 | d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺] |
| 60 | d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺] |
| Data derived from a study on the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine. researchgate.net |
The 1,3,5-triazinane ring is susceptible to attack by a variety of nucleophiles, which can lead to the cleavage of the ring. This reactivity allows 1,3,5-triazinanes to serve as precursors for formyl groups or as synthons in recyclization reactions to form new heterocyclic structures. researchgate.netresearchgate.net The nature of the nucleophile and the reaction conditions dictate the outcome of the reaction.
Common nucleophiles that can induce ring-opening include:
Amines and Ammonia (B1221849): Primary and secondary amines, as well as ammonia, can react with 1,3,5-triazines, leading to the formation of amidines. The reaction proceeds via nucleophilic attack on a ring carbon, followed by ring cleavage. researchgate.net
Hydroxylamine (B1172632): The reaction with hydroxylamine follows a similar pathway to that of ammonia, though the resulting products can be unstable. researchgate.net
C-Nucleophiles: Compounds with active methylene (B1212753) groups, such as acetoacetic esters, can also act as nucleophiles, attacking the triazinane ring and leading to the formation of pyrimidines. researchgate.net
In the context of substituted triazines, such as 2,4,6-trichloro-1,3,5-triazine, nucleophilic aromatic substitution (SNAr) is a predominant mechanism. arkat-usa.org The stepwise substitution of chlorine atoms by nucleophiles like phenols, thiols, or amines is controlled by temperature, with each successive substitution requiring more forcing conditions. arkat-usa.orgfrontiersin.org While this doesn't always lead to ring scission of the aromatic triazine, it highlights the susceptibility of the carbon atoms in the triazine core to nucleophilic attack, a principle that also governs the ring-opening of the saturated 1,3,5-triazinane system. acs.org
Cycloaddition Reactions with 1,3,5-Triazinanes as Synthons
1,3,5-Triazinanes are widely utilized as stable and readily available precursors for formaldimines, which are generated in situ. thieme-connect.com These reactive intermediates can then participate in a variety of cycloaddition reactions, where the triazinane effectively acts as a synthon of varying atom counts (e.g., two, three, or four atoms) to construct new, more complex heterocyclic scaffolds. thieme-connect.comresearchgate.net
In these reactions, a two-atom fragment from the 1,3,5-triazinane ring system participates in the cycloaddition. A notable example is the palladium-catalyzed [2+3] cycloaddition of vinylethylene carbonates with 1,3,5-triazinanes, which leads to the formation of five-membered N-heterocycles. acs.org Alkyl-substituted 1,3,5-triazinanes can also function as two-atom synthons in reactions that promote intramolecular cyclization to yield products like dihydropyrrolidones. researchgate.net
1,3,5-Triazinanes can also contribute a three-atom synthon to a cycloaddition. For instance, in reactions with 3-aminoindoles, a [3+3] cycloaddition pathway is observed where three atoms from the triazinane are incorporated to form pyrimidine-fused indoles. researchgate.netresearchgate.net Similarly, a palladium-catalyzed [3+3] cycloaddition with vinylethylene carbonates provides access to tetrahydropyrimidines. acs.org Formal [3+2] annulation reactions have also been developed, for example, between para-quinamines and 1,3,5-triazinanes to synthesize hydrobenzoimidazoles. researchgate.net
Examples of [3+n] Cycloaddition Products:
| Reaction Type | Reactants | Product Class |
|---|---|---|
| [3+3] | 1,3,5-Triazinane + 3-Aminoindole | Pyrimidine-fused indole |
| [3+3] | 1,3,5-Triazinane + Vinylethylene Carbonate | Tetrahydropyrimidine |
| [3+2] | 1,3,5-Triazinane + para-Quinamine | Hydrobenzoimidazole |
Table summarizing various [3+n] cycloaddition reactions involving 1,3,5-triazinanes. researchgate.netacs.orgresearchgate.net
The participation of 1,3,5-triazinanes as four-atom synthons is frequently observed in [4+2] cycloaddition reactions, which are analogous to the Diels-Alder reaction. researchgate.net For example, a palladium-catalyzed decarboxylative [4+2] cycloaddition has been developed using 5-methylene-1,3-oxazinan-2-ones and 1,3,5-triazinanes to construct hexahydropyrimidine (B1621009) derivatives. acs.org These reactions can be highly versatile, with divergent [4+2] and [4+4] cycloadditions being controlled by reaction conditions or the specific substituents on the triazinane ring. researchgate.netresearchgate.net For instance, 1,3,5-trialkyl-1,3,5-triazinanes can act as C-N-C-N synthons in reactions with o-hydroxyphenyl enaminones to yield N,N-dialkyl tetrahydropyrimidines. researchgate.net
Substitution Reactions on the Triazinane Core
Direct substitution on the carbon atoms of the 1,3,5-tri(butan-2-yl)-1,3,5-triazinane core is not a commonly observed reaction pathway. The saturated nature of the ring and the lack of inherent leaving groups on the methylene carbons make nucleophilic substitution challenging. Instead, the reactivity of 1,3,5-trialkyl-1,3,5-triazinanes often involves the ring system acting as a synthon, where the ring cleaves and participates in subsequent reactions that can be formally considered as a substitution.
1,3,5-Trialkyl-1,3,5-triazinanes can act as C-N or C-N-C-N synthons in cyclization reactions. researchgate.net For instance, in the presence of a scandium triflate catalyst, 1,3,5-trialkyl-1,3,5-triazinanes react with o-hydroxyphenyl enaminones to form N,N-dialkyl tetrahydropyrimidines. researchgate.net In this transformation, a fragment of the triazinane ring is incorporated into the new heterocyclic product, which can be viewed as a formal substitution at the triazinane carbon.
The nature of the substituents on the nitrogen atoms significantly influences the reaction pathway. For example, 1,3,5-triaryl-1,3,5-triazinanes react as C-N synthons to yield different products compared to their trialkyl counterparts under the same conditions. researchgate.net This highlights the electronic influence of the N-substituents on the reactivity of the triazinane core.
Rearrangement Processes of 1,3,5-Triazinane Derivatives
Rearrangement reactions involving the 1,3,5-triazinane ring are not common in the classical sense of intramolecular bond reorganization to form a constitutional isomer. However, processes that involve ring-opening followed by recyclization can lead to products that appear to be the result of a rearrangement.
For instance, the reaction of 1,3,5-triazine (B166579) with certain lithium reagents can lead to the formation of substituted pyrimidines. rsc.org This process is proposed to occur via a 1,4-addition of the organolithium reagent to the triazine, followed by a trimethylsilyl (B98337) shift (if applicable), and subsequent ring-opening. The resulting intermediate can then cyclize to form a new heterocyclic ring system, such as a pyrimidine. rsc.org While this study was conducted on the aromatic 1,3,5-triazine, it provides a conceptual framework for how a triazinane ring might undergo transformation into a different heterocyclic system through a sequence of addition and ring-opening steps.
The stability of the 1,3,5-triazinane ring is a key factor in its propensity to undergo such transformations. The ring can be cleaved under various nucleophilic conditions, acting as a precursor for different molecular fragments. researchgate.net
Computational Modeling of Reaction Mechanisms and Energy Barriers
For example, DFT calculations have been employed to study the decomposition mechanisms of 1,3,5-trinitro-1,3,5-triazinane (RDX), a well-known energetic material. These studies have helped to rationalize the formation of various observed products through the calculation of reaction pathways and activation energies. researchgate.net Such computational approaches could be applied to understand the stability and reactivity of this compound and its derivatives in various chemical transformations.
Theoretical studies on aromatic 1,3,5-triazine derivatives have also been conducted to understand their electronic structure, stability, and reactivity. rsc.org These studies often investigate substituent effects on the geometry and electronic properties of the triazine ring, which can be correlated with their observed chemical behavior. For instance, the planarity and conjugation of the tri-s-triazine ring have been shown to be advantageous for the stability of these compounds. rsc.org Although this compound is a saturated system, similar computational methods could be used to analyze its conformational preferences and the energy barriers for ring-opening and other reactions.
Applications of N Substituted 1,3,5 Triazinanes in Chemical Synthesis
1,3,5-Triazinanes as Aminomethylation Reagents
One of the primary applications of 1,3,5-trisubstituted 1,3,5-triazinanes is their use as stable and readily available surrogates for otherwise unstable formaldimines (CH₂=NR). researchgate.net In the presence of a suitable substrate, the triazinane ring can dissociate to generate formaldimine intermediates in situ. These intermediates are potent electrophiles and readily participate in aminomethylation reactions, which involve the introduction of an aminomethyl (-CH₂NR₂) group into a molecule. researchgate.net This methodology has been successfully applied to a variety of nucleophiles, including indoles, maleimides, and other active methylene (B1212753) compounds, often proceeding under catalyst-free conditions. researchgate.net
Table 1: Examples of Aminomethylation Reactions Using 1,3,5-Triazinanes
| Substrate | Triazinane Substituent (R) | Product | Research Finding |
| Imidazo[1,2-a]pyridines | Various Alkyl/Aryl | C3-Aminomethylated Imidazo[1,2-a]pyridines | An efficient, catalyst-free, and additive-free method for C3-aminomethylation with broad substrate scope. researchgate.net |
| Maleimides | Various Alkyl/Aryl | 3-Aminomethylated Maleimides | A phosphine-catalyzed coupling reaction that retains the double bond on the maleimide (B117702) ring. researchgate.net |
Role of 1,3,5-Triazinanes as Formal 1,2- and 1,4-Dipolar Adducts in Annulation Reactions
1,3,5-Triazinanes are exceptionally versatile synthons in cycloaddition and annulation reactions for constructing various nitrogen-containing compounds. researchgate.net Depending on the reaction conditions and the nature of the reaction partner, they can act as sources of different multi-atom fragments. researchgate.net The electronic characteristics of the substituents on the triazinane play a crucial role; for instance, 1,3,5-triaryl-1,3,5-triazinanes may react as a C-N synthon, while 1,3,5-trialkyl-1,3,5-triazinanes can act as C-N-C-N synthons. researchgate.net
These compounds can function as:
Two-atom synthons: Providing a C-N fragment.
Three-atom synthons: Acting as a C-N-C source. researchgate.net
Four-atom synthons: Delivering a C-N-C-N fragment. researchgate.net
Five-atom synthons: In some specialized reactions, five atoms of the triazinane can be incorporated into the final product. researchgate.net
Six-atom synthons: The entire ring can participate in certain cycloadditions. researchgate.net
This versatility allows for the synthesis of a wide array of heterocyclic structures through formal cycloadditions, such as [3+2], [3+3], [4+2], and even [5+1] annulations. researchgate.netresearchgate.netresearchgate.net
Table 2: 1,3,5-Triazinanes as Synthons in Annulation Reactions
| Reaction Type | Triazinane as Synthon | Reactant Partner | Resulting Heterocycle |
| Formal [3+2] Annulation | C-N-C | Naphthols | Dihydrooxazine derivatives |
| Formal [4+2] Annulation | C-N-C-N | Aurone-derived imines | Tetrahydrobenzofuro[3,2-d]pyrimidines |
| Formal [5+1] Annulation | C-N-C-N-C | Indoline-derived azadienes | Indoline-spiro-hexahydropyrimidines |
Triazinanes as Building Blocks for Other Heterocyclic Compounds
Stemming from their utility in annulation reactions, 1,3,5-triazinanes are fundamental building blocks for synthesizing more complex heterocyclic systems. researchgate.net Their ability to provide specific nitrogen- and carbon-containing fragments makes them valuable reagents for constructing rings of various sizes and functionalities. mdpi.com For example, reactions with o-hydroxyphenyl enaminones can lead to C3-aminomethyl chromones or N,N-dialkyl tetrahydropyrimidines, depending on whether the triazinane is aryl- or alkyl-substituted, respectively. researchgate.net The controlled dissociation of the triazinane ring is key to these transformations, providing a synthetic pathway to structures that might otherwise be difficult to access. researchgate.netresearchgate.net
Use in Specific Organic Transformations (e.g., Gattermann Reaction, oxidation reactions)
The application of triazinane derivatives in certain specific organic transformations is often nuanced and depends on the saturation state of the triazine ring.
Gattermann Reaction: The Gattermann reaction is a formylation reaction used to attach a formyl group to aromatic substrates. wikipedia.orgwikipedia.org This reaction traditionally uses hydrogen cyanide (HCN). A significant modification involves the use of the aromatic heterocycle 1,3,5-triazine (B166579) ((HCN)₃) as a solid, safer equivalent of gaseous HCN. wikipedia.org It is crucial to note that the saturated 1,3,5-triazinane (B94176) ring (like 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane) does not serve this function, as it lacks the delocalized π-system necessary to act as an HCN precursor in this context.
Oxidation Reactions: Certain derivatives of the triazine core are potent reagents in oxidation reactions. For instance, trichloroisocyanuric acid, a derivative of 1,3,5-triazinane-2,4,6-trione, is a versatile oxidizing agent for alcohols and can also be used in halogenation reactions. researchgate.neteurekaselect.com However, the use of simple N-alkyl-1,3,5-triazinanes as oxidizing agents is not a commonly reported application. Their chemistry is dominated by their role as formaldehyde-amine synthons.
Precursors for Advanced Organic Materials (excluding polymeric applications)
The 1,3,5-triazine core is a prominent scaffold in materials science due to its π-electron deficient nature, thermal stability, and high electron affinity, making it suitable for creating advanced organic materials with specific electronic and optical properties. mdpi.com Aromatic 1,3,5-triazine derivatives have been extensively researched for use in:
Organic electronics as electron transporters. mdpi.com
Photo- and electroluminescent materials. rsc.org
Components in solar cells. mdpi.com
While the aromatic 1,3,5-triazine unit is the key component for these applications, the saturated 1,3,5-triazinane framework serves a different role. N-substituted triazinanes can function as tridentate ligands (known as TACH ligands) for metal complexes, which can have applications in catalysis. wikipedia.org Their primary utility, however, remains as synthetic intermediates and building blocks for more complex molecules rather than as direct components of advanced, non-polymeric materials themselves. eurekaselect.comnih.gov
Polymer Chemistry and Materials Science Applications of 1,3,5 Triazinane Derivatives
1,3,5-Triazinane (B94176) Derivatives as Monomers for Polymerization
Derivatives of 1,3,5-triazine (B166579) are valuable monomers for synthesizing a variety of polymers due to the reactive sites on the triazine ring. For instance, cyanuric chloride, a trichloro-substituted triazine, serves as a foundational monomer where the chlorine atoms can be sequentially substituted to build up complex polymeric structures. This step-wise reactivity allows for precise control over the final polymer architecture.
Recent research has focused on synthesizing novel triazine-based benzoxazine monomers. acs.org These monomers can undergo thermal ring-opening polymerization to form highly cross-linked polybenzoxazine networks. acs.org The process involves heating the monomer, which causes the oxazine ring to open and polymerize without the release of any volatile byproducts. Spectroscopic analysis, such as FTIR, confirms the polymerization by showing the disappearance of characteristic oxazine ring absorption bands and the appearance of a broad phenolic O–H stretching band, indicating the formation of a phenolic network. acs.org
The properties of the resulting polymers are heavily influenced by the substituents on the triazine core. The incorporation of aromatic rings, for example, has been shown to enhance the thermal stability of the resulting polymers. researchgate.net Triazine-based polymers often exhibit good mechanical properties and high thermal stability, with some showing decomposition temperatures above 400 °C. researchgate.net These characteristics make them suitable for applications requiring heat-resistant materials. semanticscholar.org Furthermore, triazine derivatives can be used to synthesize polyamides and other polymers through reactions like nucleophilic substitution or polycondensation. researchgate.netrsc.org
Covalent Triazine Frameworks (CTFs) Utilizing Triazinane Units
Covalent triazine frameworks (CTFs) are a significant class of porous organic polymers (POPs) known for their exceptional stability and porosity. rsc.orgresearchgate.net These materials are constructed from aromatic 1,3,5-triazine units linked by strong covalent bonds, creating a robust and often crystalline network. rsc.orgacs.org The nitrogen-rich triazine rings contribute to the high chemical and thermal stability of CTFs and provide active sites that are useful in applications like gas storage and catalysis. researchgate.netacs.org
Synthesis Strategies for CTFs Incorporating Triazinane Motifs
The synthesis of CTFs typically involves the in situ formation of the aromatic triazine ring through the cyclotrimerization of nitrile-functionalized monomers. nih.gov This approach is favored because it directly yields the stable, aromatic triazine linkage that defines the framework. Several key synthesis strategies have been developed:
Ionothermal Synthesis: This is a widely used method where aromatic nitrile monomers are heated in a molten salt, typically zinc chloride (ZnCl₂), at high temperatures (e.g., 400–600 °C). researchgate.netmdpi.com The molten ZnCl₂ acts as both a solvent and a Lewis acid catalyst for the trimerization reaction. mdpi.comnih.gov A variation of this method uses a lower-melting ternary eutectic salt mixture (NaCl-KCl-ZnCl₂) to reduce the reaction temperature and prevent undesired carbonization. nih.govscispace.com
Acid-Catalyzed Synthesis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TFMS), can catalyze the trimerization of nitriles at milder conditions, sometimes even at room temperature. nih.govacs.org This method can be accelerated using microwave assistance, which shortens the reaction time significantly. nih.govacs.org
Friedel-Crafts Reactions: CTFs can also be synthesized using monomers that already contain a triazine ring, such as melamine (B1676169) or cyanuric chloride. acs.org These monomers are linked together with aromatic units through Friedel-Crafts alkylation reactions, often catalyzed by AlCl₃. nih.gov This approach offers a modular way to build the framework without the harsh conditions of nitrile trimerization. acs.org
Polycondensation Reactions: Amidine-based polycondensation methods are also employed to construct the triazine units within the framework under specific reaction conditions. rsc.orgresearchgate.net
A two-step process has also been developed where an amorphous, non-porous polymer network is first created using acid-catalyzed trimerization, and this precursor is then converted into a crystalline, microporous CTF under ionothermal conditions. rsc.org This technique is considered safer and more scalable as it avoids the need for sealed ampoules during the high-temperature step. rsc.org
Structural Characteristics of Triazine-Based Porous Organic Polymers
Triazine-based porous organic polymers, including CTFs, are defined by several key structural features that dictate their performance in various applications.
Porosity and Surface Area: CTFs are known for their high and tunable porosity. They typically exhibit microporosity (<2 nm pores) and sometimes mesoporosity (2–50 nm pores), which gives them very high specific surface areas. nih.gov Brunauer–Emmett–Teller (BET) surface areas can range from several hundred to over 3000 m²/g, depending on the monomers and synthesis conditions. mdpi.comnih.gov For example, CTFs synthesized via ionothermal methods at higher temperatures tend to have larger surface areas. mdpi.com
Crystallinity: Depending on the synthesis method, CTFs can be either amorphous or crystalline. rsc.org While early ionothermal methods often produced amorphous or semi-crystalline materials, newer strategies, including solution-based synthesis, have enabled the creation of highly crystalline CTFs with well-defined, periodic pore structures. acs.org
Stability: The strong covalent bonds (C-N and C=N) within the aromatic triazine rings and the linking units give CTFs exceptional thermal and chemical stability. researchgate.netacs.org They can often withstand high temperatures (up to 400–500 °C) and are resistant to various organic solvents and acidic conditions. acs.org
Nitrogen Content: The inherent structure of the triazine ring results in a high nitrogen content within the polymer framework. rsc.orgresearchgate.net This nitrogen-rich nature enhances the material's affinity for certain molecules like CO₂, making CTFs promising candidates for carbon capture applications. rsc.org
The table below summarizes the structural properties of several representative CTFs synthesized using different monomers and methods.
| Framework Name | Monomer(s) | Synthesis Method | BET Surface Area (m²/g) | Pore Size/Volume | Citations |
| pBN-CTF-10-550 | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | Ionothermal (550 °C) | 1460 | 1–4 nm | nih.gov |
| pBN-CTF-10-400 | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | Ionothermal (400 °C) | 809 | - | nih.gov |
| BPY-CTF | Bipyridine-based nitrile | Ionothermal | 2278 | Mesoporous | nih.gov |
| PCTF-1 | Triphenylamine-core nitrile | Ionothermal | 853 | - | rsc.org |
| PCTF-4 | Triphenylamine-core nitrile with benzothiadiazole | Ionothermal | 1404 | - | rsc.org |
| AZO-T-P2 | Azo-bridged triazine precursor | Reductive Homocoupling | 351 | - | mdpi.com |
| T-POP1 | Melamine, Terephthalaldehyde | Polycondensation | 239.6 | 13.9 nm | mdpi.comnih.gov |
| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | Polycondensation | 287.4 | 5.2 nm | mdpi.comnih.gov |
Triazinane-Based Polymers in Advanced Material Design
The versatility of 1,3,5-triazine chemistry allows for its application in the design of a wide array of advanced materials. By modifying the substituents on the triazine core, polymers can be engineered for specific functions, from creating nanoscale drug delivery systems to serving as precursors for high-performance ceramic materials.
Fabrication of Nanoparticles and Nanomaterials
Triazine-based polymers are increasingly used to fabricate nanoparticles for various applications, particularly in biomedicine and materials science. crimsonpublishers.com For instance, new s-triazine polyamides have been synthesized and successfully formulated into nanoparticles for drug delivery. rsc.orgresearchgate.net These polymeric nanoparticles can encapsulate therapeutic agents, such as the anti-inflammatory and anti-cancer drug celecoxib, with high efficiency. rsc.org The resulting nanoparticles demonstrate a sustained release profile for the encapsulated drug over extended periods. rsc.org
Another approach involves synthesizing porous organic polymers from triazine derivatives and then reducing them to the nanoscale. This can be achieved by transforming a microporous covalent triazine polymer (CTP) into nanoscale CTP (NCTP) through methods like intense ultrasonication. crimsonpublishers.com These nanomaterials retain the porous structure of the bulk polymer, making them suitable for applications like controlled drug release. crimsonpublishers.com Furthermore, triazine-based polymers have been used as a matrix for the immobilization of silver nanoparticles (AgNPs). researchgate.netsemanticscholar.org The polymer acts as a stabilizing agent, controlling the growth and preventing the agglomeration of the nanoparticles. researchgate.net
Triazine Polymers as Precursors for Carbon Nitrides
Nitrogen-rich triazine polymers are excellent precursors for the synthesis of graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with applications in photocatalysis. nih.govmdpi.com The synthesis is typically carried out through thermal polycondensation (pyrolysis) of triazine-containing compounds like melamine. mdpi.comacs.orgresearchgate.net
The process involves heating the precursor to high temperatures (e.g., above 500 °C) in an inert atmosphere. acs.org During pyrolysis, the triazine units undergo a condensation process, releasing ammonia (B1221849) and forming more complex, extended networks based on triazine or heptazine (tri-s-triazine) units. nih.govacs.org The thermal decomposition of melamine, for example, proceeds through intermediates like melam and melem before forming the final polymeric g-C₃N₄ structure. nih.govacs.org Thermogravimetric analysis (TGA) shows that melamine undergoes significant weight loss between 280 and 375 °C as it condenses, with the final g-C₃N₄ polymer being stable up to around 600 °C before decomposing. nih.govacs.orgresearchgate.net The resulting carbon nitride materials can be produced as powders, thin films, or even fluorescent macrostructures, depending on the synthesis conditions and precursors used. bgu.ac.ilmdpi.com
Triazine-Based Covalent Organic Polymers (COPs) for Material Applications
Covalent Organic Polymers (COPs), and specifically the sub-class of Covalent Triazine Frameworks (CTFs), are porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.net Those based on the 1,3,5-triazine unit have garnered significant attention due to their exceptional thermal and chemical stability, high nitrogen content, and tunable porosity. rsc.orgeurekaselect.com These features make them highly promising for a wide range of material applications, including catalysis, gas storage and separation, and environmental remediation. rsc.org
The synthesis of triazine-based COPs typically follows two main pathways:
Pre-synthetic approach : Using monomers that already contain the 1,3,5-triazine ring. These building blocks, often functionalized with reactive groups like amines or aldehydes, are then polymerized through reactions such as Schiff base condensation or Friedel-Crafts alkylation. nih.gov
In-situ formation : Polymerizing monomers containing nitrile groups. Under high temperatures or in the presence of a catalyst (ionothermal synthesis), these nitrile groups undergo cyclotrimerization to form the aromatic 1,3,5-triazine rings that link the monomers together into a network. acs.orgacs.org
The choice of monomer and synthetic route profoundly impacts the final properties of the polymer, such as its surface area, pore size, and crystallinity.
Detailed Research Findings
Research into triazine-based COPs has yielded materials with impressive performance characteristics for various applications.
Gas Adsorption and Separation: The high nitrogen content and porous structure of triazine-based COPs make them excellent candidates for CO₂ capture. The nitrogen atoms in the triazine ring act as Lewis basic sites, which can enhance the affinity for CO₂. For instance, a COP synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and terephthaldehyde, named TRITER-1, demonstrated a high Brunauer-Emmett-Teller (BET) surface area and significant CO₂ uptake capacity. rsc.orgrsc.org Similarly, CTFs prepared via the trimerization of 1,3,5-tricyanobenzene have shown high surface areas and notable CO₂ adsorption capabilities. acs.org
| Polymer Name | Monomers | BET Surface Area (m²/g) | CO₂ Uptake | Conditions |
|---|---|---|---|---|
| TRITER-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) + Terephthaldehyde | 716 | 58.9 wt% | 273 K, 5 bar |
| CTF-0 | 1,3,5-Tricyanobenzene | ~500 (crystalline) to 2000 (amorphous) | 4.22 mmol/g | Not specified |
| TFP-TPTPh COF | 1,3,5-Tris(4-formylphenyl)benzene + 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | 724 | Not specified for CO₂ | N/A |
Heterogeneous Catalysis: The chemical stability and tunable functionality of triazine COPs make them robust platforms for heterogeneous catalysis. rsc.org They can act as catalysts themselves or as supports for metallic nanoparticles. Their porous nature allows for efficient diffusion of reactants and products, while the triazine units can serve as anchoring sites for catalytic species. For example, triazine-based COPs have been successfully employed in organic transformations, showcasing their potential as recyclable and stable alternatives to traditional homogeneous catalysts. eurekaselect.combohrium.com
Photocatalysis: The π-conjugated structure of many triazine-based COPs allows them to absorb light and act as photocatalysts. A COF synthesized from 1,3,5-tris(4-formylphenyl)benzene and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TFP-TPTPh COF) exhibited a narrow band gap of 1.96 eV. mdpi.com This property enabled it to function as an effective photocatalyst for the degradation of organic pollutants under visible light and for hydrogen production from water. mdpi.com
| Polymer Name | Band Gap (eV) | Application | Key Finding |
|---|---|---|---|
| TFP-TPTPh COF | 1.96 | Organic Pollutant Degradation, H₂ Production | Efficient photocatalytic activity under visible light. |
The versatility in synthesis and the resulting robust properties of triazine-based COPs continue to drive research, pointing towards future advancements in materials for energy, environmental, and chemical applications. rsc.org
Coordination Chemistry and Supramolecular Assemblies of N Substituted 1,3,5 Triazinanes
1,3,5-Triazinanes as Ligands in Coordination Chemistry
N,N',N''-trisubstituted hexahydro-1,3,5-triazines, formed from the condensation of primary amines and formaldehyde (B43269), have emerged as a distinctive class of tripodal ligands in coordination chemistry. wikipedia.org These ligands, often abbreviated as R₃TAC or TACH (for triazacyclohexanes), are recognized for their ability to act as tridentate, facially capping ligands for a variety of metal ions. wikipedia.orgacs.org Their coordination chemistry has been explored with transition metals such as chromium(III), iron(III), cobalt(II), nickel(II), copper(I/II), and zinc(II), as well as with larger rare-earth metals including lanthanum, cerium, neodymium, and samarium. acs.orgosti.gov
The defining feature of N-substituted 1,3,5-triazinane (B94176) ligands is their ability to bind to a single metal center through the lone pairs of all three nitrogen atoms in a facial arrangement. acs.org This η³-coordination mode enforces a highly constrained geometry upon the resulting metal complex, characterized by unusually acute N-M-N bite angles, typically in the range of 60–65°. acs.org This strained coordination environment results from the inherent structure of the six-membered ring. Despite this strain, these ligands form stable complexes and are noted for having a low steric demand. acs.org
The stoichiometry of the resulting complexes can vary. Both mono-ligand and bis-ligand complexes have been successfully synthesized and characterized. For example, reactions with Yttrium trichloride (B1173362) can yield mono-ring complexes such as (Me₃tach)YCl₃(THF)₂, where the coordination sphere is completed by solvent molecules and other ligands. osti.gov In contrast, reactions with larger rare-earth iodides typically yield bis-ligand sandwich complexes, such as (Me₃tach)₂LnI₃ (Ln = La, Ce, Nd), where the metal center is encapsulated by two facially coordinating triazinane ligands. osti.gov In these bis-ligand complexes, the two triazinane rings often adopt an eclipsed conformation, leading to a tri-capped trigonal prismatic geometry around the metal ion. osti.gov
The synthesis of metal complexes with triazinane ligands typically involves the reaction of the pre-formed N,N',N''-trisubstituted 1,3,5-triazinane with a suitable metal salt in an appropriate solvent. Often, metal precursors with weakly coordinating solvent ligands, such as acetonitrile (B52724) or methanol, are used to facilitate the coordination of the triazinane. acs.org
A notable example is the synthesis of a cobalt(II) methoxide (B1231860) core cluster, {(Me₃TAC)Co}₃(OMe)₄₂, which is formed from the reaction of a hydrated cobalt(II) salt with 1,3,5-trimethyl-1,3,5-triazinane (Me₃TAC) in the presence of a dehydrating agent like 2,2-dimethoxypropane. acs.orgnih.gov Similarly, copper(I) complexes of the type [(R₃TAC)Cu(PPh₃)]BF₄ have been prepared by reacting the corresponding triazinane ligand with a copper(I) precursor. researchgate.net The synthesis of rare-earth metal complexes, such as (Me₃tach)₂LaI₃, is achieved by reacting LaI₃(THF)₄ with two equivalents of the Me₃TAC ligand in THF. osti.gov
Characterization of these complexes relies heavily on single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy: NMR is a powerful tool for confirming η³-coordination in solution. acs.org In the free, uncoordinated ligand, the methylene (B1212753) protons of the triazinane ring are in fast exchange. researchgate.net Upon facial coordination to a metal center, the ring becomes rigid, leading to a clear differentiation of the endo and exo methylene protons in the ¹H NMR spectrum. acs.orgresearchgate.net This distinct spectral feature serves as a reliable diagnostic marker for the tridentate coordination mode.
UV-Visible Spectroscopy: Studies have shown that the ligand field strength of triazinane ligands is considerably smaller than that observed for other amine complexes, a consequence of the strained coordination geometry. acs.org
| Complex | Metal Ion | Coordination Geometry | Avg. M-N Distance (Å) | Avg. N-M-N Angle (°) | Reference |
|---|---|---|---|---|---|
| [{(Me₃TAC)Co}₃(OMe)₄]²⁺ | Co(II) | Distorted Tetrahedral (per Co) | ~2.15 | ~63 | acs.orgnih.gov |
| [(iPr₃TAC)Cu(PPh₃)]⁺ | Cu(I) | Tetrahedral | 2.227 | 62.1 | researchgate.net |
| [(Bz₃TAC)Cu(PPh₃)]⁺ | Cu(I) | Distorted Tetrahedral | 2.235 | 61.7 | researchgate.net |
| (Me₃tach)₂LaI₃ | La(III) | Tri-capped Trigonal Prismatic | 2.712 | 57.8 | osti.gov |
Host-Guest Chemistry Involving Triazinane Derivatives
While the coordination chemistry of 1,3,5-triazinanes is well-documented, their application in host-guest systems is less explored. The compact, three-dimensional, and non-aromatic nature of the triazinane ring makes it a potential candidate for inclusion within larger host molecules.
The primary example of a triazinane derivative participating in a host-guest assembly involves hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) encapsulated within cyclophane hosts. In these systems, the triazinane acts as a guest molecule. Theoretical studies on these RDX-embedded cyclophanes indicate that through-space interactions between the guest RDX moiety and the host cyclophane framework are crucial for the stability and electronic properties of the assembly. These non-covalent interactions are predominantly of the van der Waals and dipole-dipole type, arising from the close spatial proximity of the electron-deficient RDX core and the electron-rich aromatic panels of the cyclophane host.
The design of macrocycles incorporating a 1,3,5-triazinane unit is exemplified by the aforementioned RDX-embedded cyclophanes. The guiding principle in these structures is the use of the triazinane as a compact, three-dimensional guest component that fits within a pre-organized macrocyclic cavity. The synthesis of such systems involves constructing the larger cyclophane framework around the triazinane unit. Information regarding the incorporation of the 1,3,5-triazinane ring as a structural component in the backbone of cryptands is not widely available, representing an area for potential future investigation.
Future Research Directions for 1,3,5 Tri Butan 2 Yl 1,3,5 Triazinane
Exploration of Novel Synthetic Pathways for Chiral N-Triazinanes
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing chiral N-substituted 1,3,5-triazinanes. While traditional methods often involve the condensation of an amine with formaldehyde (B43269), advancements are needed to control stereochemistry and improve yields. Green chemistry approaches, such as sonochemical and microwave-assisted synthesis, have shown promise for other triazine derivatives and could be adapted. nih.govchim.itmdpi.comnih.gov A key challenge is the introduction of multiple chiral centers from the sec-butyl groups, necessitating precise control over the reaction conditions.
A promising avenue is the exploration of catalytic asymmetric methods. For instance, adapting the principles of the asymmetric Mannich reaction, which has been catalyzed by chiral complexes for related compounds, could provide a direct route to enantiomerically enriched triazinanes. scispace.com Research into novel catalyst systems, including organocatalysts and chiral metal complexes, will be crucial. The development of one-pot, multi-component reactions starting from simple, achiral precursors would also represent a significant step forward in synthetic efficiency. organic-chemistry.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, solvent-free conditions. chim.it | Optimization of reaction parameters (temperature, time, power) for stereocontrol. |
| Sonochemical Methods | High yields in short times, use of environmentally friendly solvents like water. nih.govnih.gov | Investigation of the effect of ultrasonic waves on stereoselectivity. |
| Asymmetric Catalysis | Direct formation of enantiomerically pure products. | Design of novel chiral catalysts (e.g., N,N'-dioxide-metal complexes) for the triazinane scaffold. scispace.com |
| Multi-Component Reactions | High atom economy, simplified procedures, access to diverse structures. organic-chemistry.org | Development of new reaction cascades for the stereoselective synthesis of polysubstituted triazinanes. |
Deeper Understanding of Stereoselective Synthesis and Chiral Induction Principles
A fundamental understanding of the mechanisms governing stereoselective synthesis is paramount for producing specific stereoisomers of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane. The presence of three chiral butan-2-yl groups can lead to a complex mixture of diastereomers. Future research must focus on elucidating the principles of chiral induction during the formation of the triazinane ring.
This involves studying the transition state geometries of the cyclization reaction to understand how the chirality of the incoming amine influences the stereochemical outcome. The use of chiral auxiliaries or catalysts that can effectively discriminate between different diastereomeric transition states will be a key area of investigation. researchgate.net Detailed kinetic and mechanistic studies, combining experimental work with computational modeling, will be necessary to build predictive models for stereoselectivity in these systems. The goal is to develop a rational design approach for synthesizing specific diastereomers with high purity, which is essential for evaluating their unique properties and potential applications.
Advanced Spectroscopic and Computational Approaches for Complex Conformational Landscapes
The 1,3,5-triazinane (B94176) ring is known for its conformational flexibility, often existing in a chair or boat-like conformation. The bulky and chiral N-substituents in this compound create a highly complex conformational landscape. Future research should employ a combination of advanced spectroscopic techniques and high-level computational methods to fully characterize this landscape.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy will be instrumental in studying the dynamic exchange between different conformers and quantifying the energy barriers to ring inversion and C-N bond rotation. mdpi.com For a more detailed structural picture, X-ray crystallography of single diastereomers will be essential to determine solid-state conformations. scispace.com
These experimental data will be complemented by computational modeling using Density Functional Theory (DFT) and other ab initio methods. nih.govgriffith.edu.au Such calculations can map the potential energy surface, identify stable conformers, and predict spectroscopic parameters that can be compared with experimental results. This synergistic approach will provide a comprehensive understanding of how the interplay of steric and electronic effects from the butan-2-yl groups dictates the molecule's three-dimensional structure and dynamics.
| Technique | Information Gained | Future Research Goal |
| VT-NMR Spectroscopy | Conformational dynamics, rotational energy barriers. mdpi.com | Elucidate the complete kinetic and thermodynamic profile of conformational exchange. |
| X-ray Crystallography | Precise solid-state molecular structure. | Determine the crystal structures of individual diastereomers to understand packing and intermolecular interactions. |
| DFT Calculations | Ground-state energy landscapes, rotational barriers, theoretical spectra. mdpi.comnih.gov | Develop accurate computational models that can predict the conformational preferences of new, related triazinane structures. |
| Circular Dichroism (CD) Spectroscopy | Information on the absolute configuration and solution-state chirality. | Correlate the CD spectra with specific conformers and diastereomers to establish a structure-chiroptical property relationship. |
Design and Synthesis of Novel Materials Integrating the this compound Scaffold
The unique chiral architecture of this compound makes it an attractive building block for the creation of novel functional materials. Future research will explore the incorporation of this scaffold into larger molecular systems, such as polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
The synthesis of chiral polymers using the triazinane as a monomer could lead to materials with interesting chiroptical properties, potentially for applications in chiral separations or as sensors for chiral molecules. The triazinane unit could also serve as a chiral ligand for the synthesis of coordination polymers and MOFs, creating porous materials with enantioselective catalytic or adsorption capabilities. Furthermore, the ability of the triazinane nitrogen atoms to participate in hydrogen bonding could be exploited in the design of self-assembling systems and liquid crystals. The 1,3,5-triazine (B166579) scaffold, a related structure, has already been investigated for its potential in creating materials for organic light-emitting diodes (OLEDs) and as a platform for drug delivery nanoparticles. mdpi.comnih.gov
Investigation of Emerging Chemical Reactivity and Catalytic Roles of N-Substituted Triazinanes
The chemical reactivity of 1,3,5-triazinanes is an area ripe for exploration. These compounds can serve as precursors to other heterocyclic systems or as reagents in organic synthesis. scispace.com Future research should systematically investigate the reactivity of the C-H bonds adjacent to the nitrogen atoms and the potential for the triazinane ring to undergo ring-opening or rearrangement reactions under various conditions.
A particularly exciting future direction is the exploration of the catalytic potential of this compound and its derivatives. The chiral environment provided by the three butan-2-yl groups could be harnessed for applications in asymmetric catalysis. The triazinane could act as a chiral base, a ligand for a metal catalyst, or even as a phase-transfer catalyst. Given that various 1,3,5-triazine derivatives have shown a wide range of biological activities, including anticancer properties, investigating the bio-catalytic roles and interactions of this specific chiral triazinane with biological targets is also a worthwhile endeavor. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
